An In-depth Technical Guide to the Chemical Properties of 5-(Benzylsulfanyl)-1,3-thiazol-2-amine
An In-depth Technical Guide to the Chemical Properties of 5-(Benzylsulfanyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 5-(benzylsulfanyl)-1,3-thiazol-2-amine. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities.[1][2][3] The introduction of a benzylsulfanyl group at the 5-position modulates the electronic and steric properties of the core, offering a vector for further chemical modification and influencing its interaction with biological targets. This document consolidates available data on related structures to present a detailed profile, including predicted spectroscopic characteristics, a proposed synthetic methodology, and an exploration of its potential in drug discovery, particularly in oncology and as an antimicrobial agent.[2][4]
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of 5-(benzylsulfanyl)-1,3-thiazol-2-amine is a thorough analysis of its molecular architecture and resulting chemical properties.
Core Structure and Isomeric Considerations
The molecule consists of a 2-aminothiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. The key feature is the benzylsulfanyl substituent at the C5 position, which is distinct from its isomer, 5-benzyl-1,3-thiazol-2-amine (CAS 121952-97-4), where the benzyl group is directly attached to the thiazole ring.[5][6] The thioether linkage provides conformational flexibility and influences the electronic distribution within the heterocyclic system.
Diagram: Chemical Structure of 5-(Benzylsulfanyl)-1,3-thiazol-2-amine
Caption: Proposed synthetic workflow via S-alkylation.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of 5-benzylsulfanyl-1,3,4-thiadiazol-2-ylamine. [7]
-
Dissolution of Starting Material: Suspend 2-amino-1,3-thiazole-5-thiol (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Base Addition: Add a base such as potassium hydroxide or sodium hydride (1.1 equivalents) to the suspension at room temperature and stir until a clear solution is formed, indicating the formation of the thiolate salt.
-
Benzylation: Cool the reaction mixture to 0 °C in an ice bath. Add benzyl bromide (1.1 equivalents) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice water. The product should precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure 5-(benzylsulfanyl)-1,3-thiazol-2-amine.
Reactivity Profile
-
N-Alkylation/Acylation: The primary amine at the C2 position is a key site for further functionalization. It can undergo reactions with various electrophiles, such as alkyl halides and acyl chlorides, to produce a library of derivatives.
-
Oxidation of the Thioether: The benzylsulfanyl group can be oxidized to the corresponding sulfoxide and sulfone using oxidizing agents like m-CPBA or hydrogen peroxide. This modification can significantly alter the compound's polarity and biological activity.
Spectroscopic Characterization
No specific spectra for 5-(benzylsulfanyl)-1,3-thiazol-2-amine have been published. The following data is predicted based on the analysis of close analogs, including 5-benzylsulfanyl-1,3,4-thiadiazol-2-ylamine and other 2-aminothiazole derivatives. [7][8]
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Comparative Data |
| ~7.40 - 7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) | Typical range for monosubstituted benzene rings. [7] |
| ~7.10 | Singlet | 1H | Thiazole C4-H | The proton on the thiazole ring. |
| ~6.5 - 7.0 | Broad Singlet | 2H | Amino protons (-NH₂) | The chemical shift can vary depending on solvent and concentration. |
| ~4.30 | Singlet | 2H | Methylene protons (-S-CH₂-) | The singlet for the SCH₂ protons in 5-benzylsulfanyl-1,3,4-thiadiazol-2-ylamine appears at δ 4.35 ppm. [7] |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C2 (attached to NH₂) |
| ~150 | C4 |
| ~138 | C5 (attached to S) |
| ~137 | Quaternary Carbon (Benzene) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~38 | -S-CH₂- |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3250 | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Methylene (-CH₂-) |
| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) |
| ~1580 | C=N Stretch | Thiazole Ring |
| ~1495, 1450 | C=C Stretch | Aromatic Ring |
| ~700, 740 | C-H Bend | Monosubstituted Benzene |
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): m/z ≈ 222.03
-
Major Fragments:
-
m/z = 91: Tropylium ion (C₇H₇⁺), characteristic of a benzyl group.
-
m/z = 131: Loss of the benzyl group, leaving the [5-mercapto-1,3-thiazol-2-amine]⁺ fragment.
-
Applications in Drug Discovery and Materials Science
The 2-aminothiazole moiety is a cornerstone in the development of numerous therapeutic agents. [1][2][3]The introduction of the benzylsulfanyl group at the C5 position offers a lipophilic side chain that can engage in hydrophobic interactions within protein binding pockets.
Potential as an Anticancer Agent
Derivatives of 2-amino-5-benzylthiazole have demonstrated cytotoxic effects on murine lymphoma cells. [4]It is plausible that 5-(benzylsulfanyl)-1,3-thiazol-2-amine could serve as a scaffold for developing novel anticancer agents. The thioether linkage provides a potential metabolic soft spot, which could be advantageous in designing prodrugs or compounds with specific pharmacokinetic profiles.
Potential as an Antimicrobial Agent
The 2-aminothiazole core is present in several antimicrobial drugs. The benzylsulfanyl moiety could enhance the compound's ability to penetrate bacterial cell walls, potentially leading to new antibacterial or antifungal agents. [2]
Safety and Handling
No specific safety data sheet (SDS) is available for 5-(benzylsulfanyl)-1,3-thiazol-2-amine. However, based on data for related compounds like 2-amino-5-methylthiazole, the following precautions should be taken: [9][10]
-
Toxicity: Likely harmful if swallowed or inhaled. [10][11]* Irritation: May cause skin and serious eye irritation. [12]* Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [13]Avoid creating dust.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
5-(Benzylsulfanyl)-1,3-thiazol-2-amine is a molecule of significant interest for medicinal chemistry and drug development. While direct experimental data is limited, a comprehensive profile can be constructed through the analysis of its structural analogs. The proposed synthetic route is straightforward and relies on well-established chemical principles. The predicted spectroscopic data provides a roadmap for its characterization. The known biological activities of the 2-aminothiazole scaffold, combined with the modulatory effects of the benzylsulfanyl group, position this compound as a valuable starting point for the design of novel therapeutic agents. Further research is warranted to synthesize and experimentally validate the properties and biological activities of this promising molecule.
References
-
Synthesis and preliminary biological evaluation of [11C]methyl (2-amino-5-(benzylthio)thiazolo[4,5-d]pyrimidin-7-yl)-d-leucinate for the fractalkine receptor (CX3CR1). PubMed. Published June 15, 2017. [Link]
-
Shalai, M. EFFECT OF NOVEL 2-AMINO-5-BENZYLTHIAZOLE DERIVATIVE ON CELLULAR ULTRASTRUCTURE AND ACTIVITY OF ANTIOXIDANT SYSTEM IN MURINE LYMPHOMA CELLS. Біологічні студії / Studia Biologica. [Link]
-
Safety data sheet. Thor. Published July 6, 2016. [Link]
-
SAFETY DATA SHEET. Sigma-Aldrich. Published November 6, 2025. [Link]
-
Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Int.J.Curr.Microbiol.App.Sci. Published August 10, 2016. [Link]
-
Rajappa, S., Sudarsanam, V., & Yadav, V. G. A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC. [Link]
-
Rao, C. V., et al. Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. 2013, 5(2):181-184. [Link]
-
Khalifa, M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
-
Effects of new derivatives of 2-amino-5-benzylthiazole of genotoxicity and acute toxicity in Allium bioassays. ResearchGate. [Link]
-
Clerici, F., et al. Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. Journal of Medicinal Chemistry. Published February 21, 2001. [Link]
-
Kamali, M. Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research. 2016, 8(1):147-152. [Link]
-
STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research. [Link]
-
5-Benzyl-1,3-thiazol-2-amine. PubChem. [Link]
-
Nevagi, R. J. Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. 2014, 6(5):134-150. [Link]
-
2-Amino-5-phenyl-1,3,4-thiadiazole. PubChem. [Link]
-
5-(butylsulfanyl)-1,3-thiazol-2-amine. Chemical Synthesis Database. Published May 20, 2025. [Link]
-
Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. [Link]
-
Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. Rsc.org. [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]
-
Thiazole, 2-amino-5-methyl-. NIST WebBook. [Link]
-
(R)-2-(2-amino-5-(benzylthio)thiazolo[4,5-d]pyrimidin-7-ylamino)butan-1-ol. PubChem. [Link]
-
(E)-N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-cyano-3-[1-[(2-fluorophenyl)methyl]indol-3-yl]prop-2-enamide. PubChem. [Link]
-
Synthesis and characterization of 2-amino-5-benzyl-1,3,4-thiadiazole and its derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2015, 6(2):718-725. [Link]
-
2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. MDPI. Published February 23, 2023. [Link]
-
Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate. [Link]
-
Benzothiazoles. AMERICAN ELEMENTS®. [Link]
-
Aminothiazole. NIST WebBook. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Published March 7, 2021. [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. Published March 4, 2024. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. EFFECT OF NOVEL 2-AMINO-5-BENZYLTHIAZOLE DERIVATIVE ON CELLULAR ULTRASTRUCTURE AND ACTIVITY OF ANTIOXIDANT SYSTEM IN MURINE LYMPHOMA CELLS | Shalai | Біологічні студії / Studia Biologica [publications.lnu.edu.ua]
- 5. 5-Benzyl-1,3-thiazol-2-amine | C10H10N2S | CID 691952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-BENZYL-1,3-THIAZOL-2-AMINE | 121952-97-4 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rjpbcs.com [rjpbcs.com]
- 9. fishersci.com [fishersci.com]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. download.basf.com [download.basf.com]
- 13. sds.chemtel.net [sds.chemtel.net]
